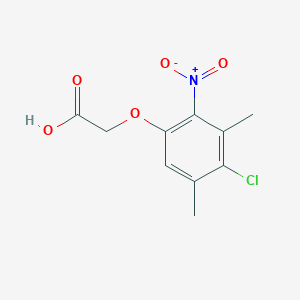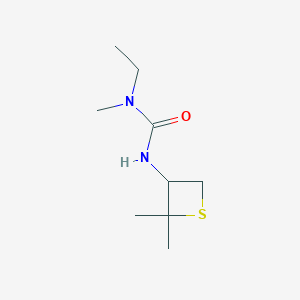
N-(Hept-6-en-3-yl)-2,2-dimethylthietan-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Hept-6-en-3-yl)-2,2-dimethylthietan-3-amine: is an organic compound that features a unique structure combining an amine group with a thietane ring and a heptenyl side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(Hept-6-en-3-yl)-2,2-dimethylthietan-3-amine typically begins with commercially available starting materials such as hept-6-en-3-ol and 2,2-dimethylthietan-3-one.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or tetrahydrofuran are commonly used.
Industrial Production Methods:
Scale-Up: For industrial production, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-(Hept-6-en-3-yl)-2,2-dimethylthietan-3-amine can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, to form sulfoxides or sulfones.
Reduction: The compound can be reduced using reagents such as lithium aluminum hydride to form the corresponding amine.
Substitution: The thietane ring can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, thiols, or amines.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted thietane derivatives.
Applications De Recherche Scientifique
Chemistry:
Catalysis: N-(Hept-6-en-3-yl)-2,2-dimethylthietan-3-amine can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the catalysts.
Polymer Science: The compound can be incorporated into polymer backbones to create materials with unique properties, such as increased flexibility or thermal stability.
Biology:
Bioconjugation: The amine group allows for the conjugation of the compound to biomolecules, facilitating the study of biological processes.
Medicine:
Drug Development: The unique structure of this compound makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry:
Material Science: The compound can be used in the development of new materials with specific mechanical or chemical properties.
Mécanisme D'action
Molecular Targets and Pathways:
Enzyme Inhibition: N-(Hept-6-en-3-yl)-2,2-dimethylthietan-3-amine can act as an inhibitor for certain enzymes, binding to the active site and preventing substrate access.
Receptor Binding: The compound may interact with specific receptors, modulating their activity and influencing cellular signaling pathways.
Comparaison Avec Des Composés Similaires
N-(Hept-6-en-3-yl)-2,2-dimethylthietan-3-ol: Similar structure but with a hydroxyl group instead of an amine.
N-(Hept-6-en-3-yl)-2,2-dimethylthiirane: Similar structure but with a thiirane ring instead of a thietane ring.
Uniqueness:
Structural Features: The combination of the thietane ring and the heptenyl side chain in N-(Hept-6-en-3-yl)-2,2-dimethylthietan-3-amine provides unique chemical properties that are not present in similar compounds.
Reactivity: The presence of the amine group allows for a wider range of chemical reactions compared to its analogs.
Propriétés
Formule moléculaire |
C12H23NS |
|---|---|
Poids moléculaire |
213.38 g/mol |
Nom IUPAC |
N-hept-6-en-3-yl-2,2-dimethylthietan-3-amine |
InChI |
InChI=1S/C12H23NS/c1-5-7-8-10(6-2)13-11-9-14-12(11,3)4/h5,10-11,13H,1,6-9H2,2-4H3 |
Clé InChI |
HOHQVFBJKADSGH-UHFFFAOYSA-N |
SMILES canonique |
CCC(CCC=C)NC1CSC1(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B13015409.png)



![Methyl N-boc-4-azaspiro[2.5]octane-7-carboxylate](/img/structure/B13015435.png)
![7-Amino-3-cyclopentyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile](/img/structure/B13015437.png)




![2-[3-(Benzyloxy)oxetan-3-yl]ethan-1-ol](/img/structure/B13015458.png)

![Ethyl 2-(methylthio)-7-oxo-5-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13015466.png)
![4-Methyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid](/img/structure/B13015468.png)
